molecular formula C11H8N2 B3030093 2-Methylquinoline-8-carbonitrile CAS No. 864779-05-5

2-Methylquinoline-8-carbonitrile

Cat. No. B3030093
M. Wt: 168.19
InChI Key: PXSYPFUYZMSQMH-UHFFFAOYSA-N
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Patent
US07501426B2

Procedure details

Prepared by reacting 2-methyl-8-bromo-quinoline with copper(I)cyanide in N-methylpyrrolidinone under a protective gas atmosphere at 180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5](Br)[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Cu][C:14]#[N:15]>CN1CCCC1=O>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:14]#[N:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)Br
Step Two
Name
copper(I)cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 180° C.

Outcomes

Product
Name
Type
Smiles
CC1=NC2=C(C=CC=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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